molecular formula C13H21NO4S B2721510 N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 497061-22-0

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2721510
CAS RN: 497061-22-0
M. Wt: 287.37
InChI Key: BVXYIXISRCAWDV-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound that is commonly used in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including as a reagent in organic synthesis and as a tool for investigating biological processes.

Scientific Research Applications

Anti-Cancer Agents

One study explored the structure-activity relationships of sulfonamide analogs, including those related to N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide, as novel small molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. The investigation revealed that certain analogs could antagonize tumor growth in animal models, suggesting potential for development as cancer therapeutics (Mun et al., 2012). Another study similarly focused on these compounds' in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer, further supporting their therapeutic potential (Wang et al., 2012).

Synthesis and Characterization

Research on the synthesis and characterization of new sulfonamide molecules has been conducted, with one study detailing the synthesis, structural characterization, and computational study of a newly synthesized sulfonamide compound. This work contributes to understanding the structural and electronic properties of these compounds, which is critical for their application in various domains (Murthy et al., 2018).

Electrochemical Studies

Electrochemical behavior of sulfonamides has been explored in studies examining the formation, decomposition, and redox behavior of related sulfonamide radical anions. These findings are significant for applications in electrochemical sensors and devices (Asirvatham & Hawley, 1974).

Molecular Interactions

Investigations into the molecular interactions and supramolecular architectures of sulfonamides have revealed different weak interactions in the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides. This research aids in the understanding of how these compounds interact at the molecular level, which is valuable for designing more effective pharmaceuticals and materials (Shakuntala et al., 2017).

Sensor Development

A study on the development of a highly efficient Co2+ ion sensor based on bis-sulfonamides highlights the potential of sulfonamide derivatives in environmental monitoring and analytical chemistry. The research demonstrated the fabrication of a glassy carbon electrode modified with sulfonamide compounds for sensitive and selective detection of cobalt ions (Sheikh et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide It’s worth noting that compounds with similar structures have been found to inhibit protein-protein interactions .

Mode of Action

The exact mode of action of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide Related compounds have been shown to inhibit protein-protein interactions, which could potentially disrupt cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide The inhibition of protein-protein interactions can have widespread effects on various biochemical pathways .

Result of Action

The molecular and cellular effects of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide The inhibition of protein-protein interactions could potentially disrupt cellular processes .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-9-6-10(2)13(11(3)7-9)19(15,16)14-8-12(17-4)18-5/h6-7,12,14H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYIXISRCAWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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